![molecular formula C9H9N3O3 B1269996 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 712319-12-5](/img/structure/B1269996.png)
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Synthesis Analysis
The synthesis of the pyrazolo[1,5-a]pyrimidine derivatives, including 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, typically involves strategic preparative strategies to achieve high purity and yields. Gregg et al. (2007) highlighted the combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, a related group, emphasizing the synthesis of activated p-nitrophenyl esters and subsequent steps that are indicative of the synthetic approaches used for these compounds (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
Molecular Structure Analysis
Detailed structural analysis is pivotal in understanding these compounds' reactivity and properties. Techniques like X-ray diffraction and density functional theory (DFT) calculations are often employed to study the molecular structure, as seen in the work of Shen et al. (2012), who analyzed pyrazole derivatives' structures through X-ray diffraction and DFT calculations (Shen, Huang, Diao, & Lei, 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidines can be diverse, with the ability to undergo various chemical transformations. Quiroga et al. (2008) discussed the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, indicating the compounds' versatile reactivity under different conditions (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. While specific data on 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid might not be directly available, studies on related compounds provide insight into methodologies for analyzing these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental characteristics that influence the compound's applications in synthesis and material science. The work by Buriol et al. (2013) on the synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation showcases the innovative approaches to modifying these compounds' chemical properties (Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, & Martins, 2013).
Scientific Research Applications
1. Fluorescent Molecules for Optical Applications
- Summary of Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application : The PPs have simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their photophysical properties are tunable .
- Results or Outcomes : The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds. Thus, solid-state emitters can be designed by proper structural selection .
2. Development of Selective CK2 Inhibitors
- Summary of Application : The pyrazolo[1,5-a]pyrimidine hinge-binding moiety has been explored for the development of selective CK2 inhibitors .
- Methods of Application : Optimization of this scaffold, which included macrocyclization, led to the development of a compound that displayed high in vitro potency for CK2 .
- Results or Outcomes : The optimized compound displayed high in vitro potency for CK2 (KD = 12 nM) and exclusive selectivity for CK2 .
3. Antitumor Scaffold
- Summary of Application : Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold. They have attracted a great deal of attention in medicinal chemistry due to their significant impact .
- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
- Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
4. Fluorophores for Optical Applications
- Summary of Application : A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics .
- Methods of Application : Their simpler and greener synthetic methodology and their tunable photophysical properties make them suitable for optical applications .
- Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
5. Theoretical-Experimental Study of Fluorophores
- Summary of Application : A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics .
- Methods of Application : Their simpler and greener synthetic methodology and their tunable photophysical properties make them suitable for optical applications .
- Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
6. Antitumor Scaffold
- Summary of Application : Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold. They have attracted a great deal of attention in medicinal chemistry due to their significant impact .
- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7(9(14)15)11-12(8)5-6/h3-5,13H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYXKTSVKRVGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181150 | |
| Record name | 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
712319-12-5 | |
| Record name | 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712319-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



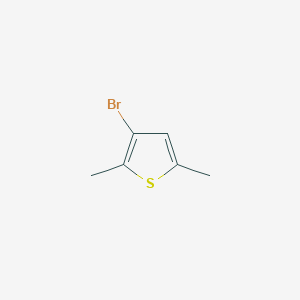
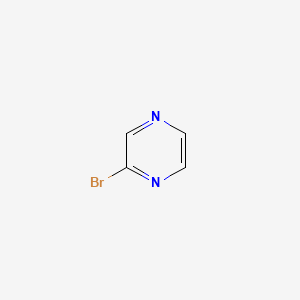
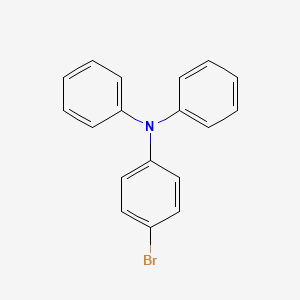
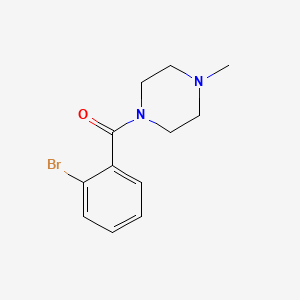

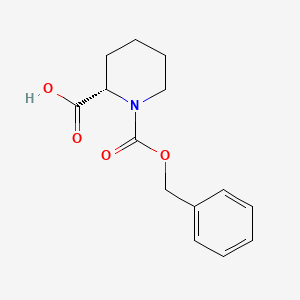
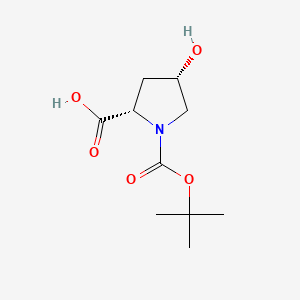
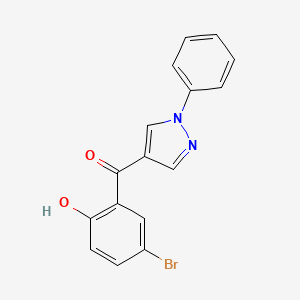
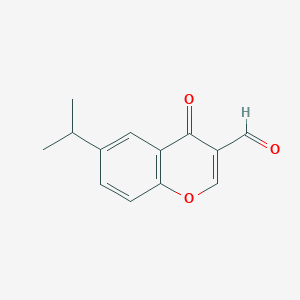
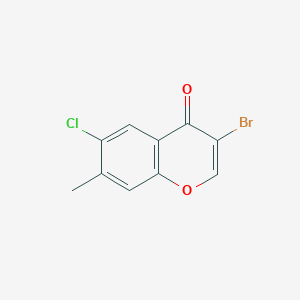
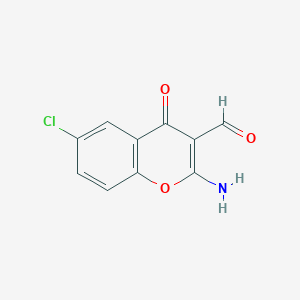
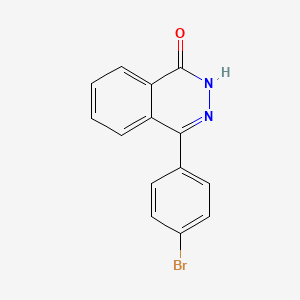

![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)